4-[(3-Chlorophenyl)methyl]piperazin-2-one

Catalog No.
S7922444
CAS No.
M.F
C11H13ClN2O
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Chlorophenyl)methyl]piperazin-2-one

Product Name

4-[(3-Chlorophenyl)methyl]piperazin-2-one

IUPAC Name

4-[(3-chlorophenyl)methyl]piperazin-2-one

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15)

InChI Key

DFYBXYFSVBPKPV-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)CC2=CC(=CC=C2)Cl

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=CC=C2)Cl
4-[(3-Chlorophenyl)methyl]piperazin-2-one, commonly known as mCPP, is a psychoactive drug used in clinical studies and research. It belongs to the class of phenylpiperazine compounds and acts as a non-selective serotonin receptor agonist. It has gained attention for its potential implications in various fields of research and industry.
The molecular formula of mCPP is C12H14ClN3O, and its molecular weight is 251.71 g/mol. It is a white crystalline solid at room temperature and pressure and is soluble in water, ethanol, and methanol. It has a melting point of 167–170°C and a boiling point of 405°C. mCPP is a basic compound, and its pH is around 10.3 in water.
MCPP can be synthesized by several methods, including the reaction of 1-(3-chlorophenyl)piperazine with formaldehyde and ammonium chloride, followed by oxidation. The synthesized mCPP can be characterized through different techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy (IR).
Various analytical methods can be used to determine the quantity and concentration of mCPP in different samples, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
MCPP is a non-selective serotonin receptor agonist, with high affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It has been implicated in various biological activities, including effects on the central nervous system (CNS), such as increasing locomotor activity and producing anxiogenic and aversive responses.
There is limited information on the toxicity of mCPP in humans. However, animal studies have suggested that mCPP is a mildly toxic compound. In scientific experiments, the safety of using mCPP should be carefully considered based on the study's research goals and ethical considerations.
MCPP has been used in various scientific studies, such as exploring the role of serotonin receptors in neurotransmission, anxiety, and other psychiatric disorders. It has also been used for its potential anti-cancer effects, as a tool for developing new psychoactive compounds, and in nanotechnology research.
Currently, research on mCPP is ongoing, with a focus on understanding its mechanisms of action, potential therapeutic uses, and novel applications. Studies have suggested that mCPP may have potential in treating anxiety, depression, and other psychiatric disorders. The compound's anti-cancer properties and role in nanotechnology are areas of active research.
MCPP's potential implications in various fields of research and industry are diverse. It may have a role in developing new therapeutic drugs, as well as in pharmacology and drug discovery. Its application in nanotechnology and material science may also provide new opportunities for research and development.
While mCPP has shown potential for various analytical and therapeutic applications, there are limitations to its use. The compound's toxicity and safety should be carefully considered, and more research is needed to understand its potential side effects and long-term implications. Future research may focus on modifying the compound's structure for better selectivity and efficacy in specific therapeutic applications. Limitations may also include challenges related to the synthesis, production, and scale-up of mCPP for commercial use.
1. Studying the role of mCPP in treating psychiatric disorders such as anxiety, depression, and addiction.
2. Exploring the potential anti-cancer properties of mCPP and developing new cancer treatments.
3. Further investigating the role of mCPP in studies of nanostructured materials and nanodevices.
4. Developing new drug candidates based on the structure and properties of mCPP.
5. Modifying the structure of mCPP to increase its selectivity and efficacy in specific therapeutic applications.
6. Studying the potential long-term effects of mCPP exposure and improving its safety in scientific experiments.
7. Developing more sensitive and accurate analytical methods to detect and quantify mCPP in different samples.
8. Investigating the potential pharmacological and neurobiological effects of mCPP in various animal models.
9. Collaborating with industry partners to scale up the synthesis and production of mCPP for commercial use.
10. Conducting more extensive clinical trials to evaluate the safety and efficacy of mCPP in treating various medical conditions.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.0716407 g/mol

Monoisotopic Mass

224.0716407 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types